molecular formula C17H15ClN4O2 B5550455 N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5550455
M. Wt: 342.8 g/mol
InChI Key: WIIZUTHGLJNAFU-ZVBGSRNCSA-N
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Description

N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 3-methoxyphenol to form 4-[(2-chlorobenzyl)oxy]-3-methoxyphenol. This intermediate is then reacted with 4H-1,2,4-triazol-4-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-2-(2-chlorophenoxy)acetohydrazide
  • 2-[(4-chlorobenzyl)oxy]-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide
  • 2-[4-(benzyloxy)phenoxy]-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)acetohydrazide

Uniqueness

N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole ring with a chlorobenzyl and methoxyphenyl group makes it particularly interesting for various applications.

Properties

IUPAC Name

(E)-1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-23-17-8-13(9-21-22-11-19-20-12-22)6-7-16(17)24-10-14-4-2-3-5-15(14)18/h2-9,11-12H,10H2,1H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZUTHGLJNAFU-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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